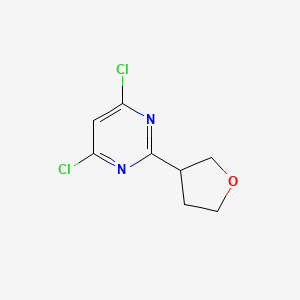![molecular formula C9H7ClFN3 B6615760 3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole CAS No. 1019033-05-6](/img/structure/B6615760.png)
3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole, more commonly referred to as CFT, is a heterocyclic compound of the triazole family. CFT is a synthetic compound that has been studied for its potential applications in medical and scientific research.
Mécanisme D'action
The mechanism of action of CFT is not fully understood. It is thought to act as an inhibitor of several enzymes, including DNA polymerase, topoisomerase, and RNA polymerase. CFT is also believed to interfere with the transcription of certain genes, and may also act as an antioxidant.
Biochemical and Physiological Effects
CFT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several strains of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. CFT has also been shown to inhibit the growth of certain fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. In addition, CFT has been shown to have antimalarial activity, and has been studied for its potential use in the treatment of malaria.
Avantages Et Limitations Des Expériences En Laboratoire
CFT has several advantages for use in laboratory experiments. It is a relatively stable compound, and has a low toxicity, making it suitable for use in laboratory experiments. In addition, CFT is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. However, CFT is not soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potential future directions for CFT include further research into its mechanism of action, its potential use in the treatment of diseases such as cancer and HIV, and its potential use as an insecticide. In addition, further research could be conducted into the synthesis methods of CFT, to develop more efficient and cost-effective synthesis methods. Further research could also be conducted into the biochemical and physiological effects of CFT, to determine its potential therapeutic applications.
Méthodes De Synthèse
CFT can be synthesized through a variety of methods, including the Biginelli reaction, the Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The Biginelli reaction is the most commonly used method of synthesis, and involves the reaction of aldehydes, ethyl acetoacetate, and urea. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide, such as 4-fluorophenyl bromide, with a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide, such as 4-fluorophenyl bromide, with a copper catalyst.
Applications De Recherche Scientifique
CFT has been studied for its potential applications in medical and scientific research. It has been shown to have antiviral, antibacterial, and antifungal properties, and has been studied for its potential use in the treatment of diseases such as cancer, HIV, and malaria. CFT has also been studied for its potential use as an insecticide, and has been shown to be effective against a variety of insect species.
Propriétés
IUPAC Name |
3-chloro-4-[(4-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-9-13-12-6-14(9)5-7-1-3-8(11)4-2-7/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQFHJMDQZDCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NN=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)




![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)
![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)

![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)



